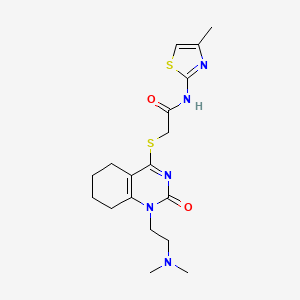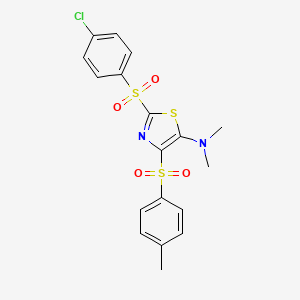
2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The molecule also contains sulfonyl groups and a chlorophenyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups, the chlorophenyl group, and the thiazole ring. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl groups, the chlorophenyl group, and the thiazole ring could affect properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Sulfonamide derivatives have been synthesized for their potential antiviral activities. A study by Chen et al. (2010) focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing their activity against the tobacco mosaic virus, highlighting the significance of such compounds in developing antiviral agents Chen et al., 2010.
Organic Synthesis and Reactivity
Research on the reactivity and synthetic applications of sulfonamide derivatives provides insights into their utility in organic chemistry. For example, Turov et al. (2014) demonstrated the chlorination of thiazole derivatives, leading to sulfonamides that can participate in nucleophilic substitution reactions, indicating the role of these compounds in the regioselective synthesis of trisubstituted thiazoles Turov et al., 2014.
Environmental Applications
Sulfonamide derivatives have also found applications in environmental science, such as the removal of pollutants from water. Zhou et al. (2018) discussed the synthesis of tertiary amine-functionalized adsorption resins for the efficient removal of benzophenone-4 from water, showcasing the environmental remediation potential of these compounds Zhou et al., 2018.
Antimicrobial Agents
The development of antimicrobial agents is another significant application of sulfonamide derivatives. Sah et al. (2014) synthesized formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activity against various pathogens. This research underlines the potential of sulfonamide derivatives in creating new antimicrobial treatments Sah et al., 2014.
Material Science and Nanotechnology
Lastly, the incorporation of sulfonamide derivatives in material science and nanotechnology is noteworthy. Asela et al. (2017) reported on gold nanoparticles stabilized with a complex containing a thiazole derivative, illustrating the novel system for drug transport. This study highlights the intersection of organic chemistry and nanotechnology, providing innovative solutions for drug delivery systems Asela et al., 2017.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S3/c1-12-4-8-14(9-5-12)27(22,23)16-17(21(2)3)26-18(20-16)28(24,25)15-10-6-13(19)7-11-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDWPWDWLFQKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2738901.png)
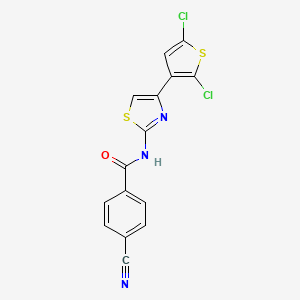
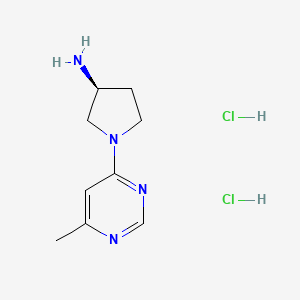
![3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one](/img/structure/B2738908.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2738909.png)
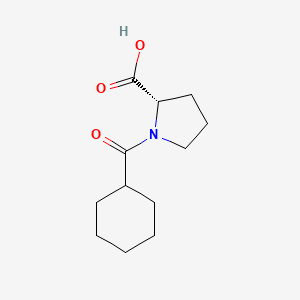
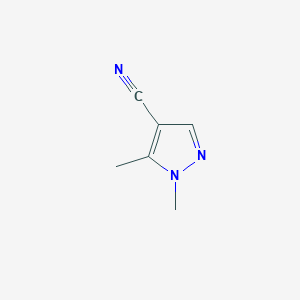
![2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid](/img/structure/B2738913.png)
![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)
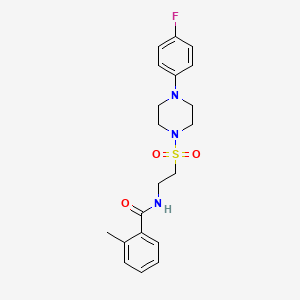
![5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2738917.png)
